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Compound of Interest

Compound Name: Vornorexant hydrate

Cat. No.: B14060255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic

profile of vornorexant hydrate, a novel dual orexin receptor antagonist for the treatment of

insomnia. The data presented herein is based on studies conducted in key animal models,

primarily rats and dogs, and is intended to offer a detailed understanding of the compound's

absorption, distribution, metabolism, and excretion (ADME) properties.

Executive Summary
Preclinical studies demonstrate that vornorexant exhibits rapid absorption and elimination in

both rat and dog models.[1] The primary clearance mechanism is extensive metabolism

through multiple oxidative pathways.[1][2] While the metabolic pathways are qualitatively

similar across species and in human hepatocytes, the major circulating components differ, with

the unchanged form being predominant in dogs and cleaved metabolites being more prominent

in rats.[1] The rapid elimination kinetics observed in animal models suggest a low potential for

next-day residual effects in humans.[1][2][3] This pharmacokinetic profile is consistent with

findings in healthy human volunteers, where vornorexant also showed rapid absorption and a

short elimination half-life.[1][2]

Pharmacokinetic Parameters
The pharmacokinetic properties of vornorexant were assessed in male Sprague-Dawley rats

and male beagle dogs following both intravenous and oral administration. The key quantitative
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parameters are summarized in the tables below.

Table 1: Plasma Pharmacokinetic Parameters of
Radioactivity after a Single Administration of
[¹⁴C]vornorexant

Species
Dosed
Compoun
d

Route
Cmax (ng
eq./mL)

tmax (h)
AUC0–∞
(h·ng
eq./mL)

Absorptio
n (%)

Rat

[pyrazole

ring-

¹⁴C]vornor

exant

i.v. – – 1550 ± 30 –

Oral 2900 ± 250 0.25 ± 0.00 3890 ± 460 83.7

[carbonyl-

¹⁴C]vornor

exant

i.v. – – 1900 ± 110 –

Oral 1780 ± 820 0.50 ± 0.29
4330 ±

1170
74.9

Dog

[carbonyl-

¹⁴C]vornor

exant

i.v. – –
12200 ±

4000
–

Oral 5950 ± 370 1.0 ± 0.0
54800 ±

12400
74.9

Data are presented as the mean ± S.D. (n = 3). Intravenous dose: 1 mg/kg in rats and 0.5

mg/kg in dogs. Oral dose: 3 mg/kg in rats and dogs.[1]

Table 2: Plasma Pharmacokinetic Parameters of
Vornorexant and its Metabolites after a Single
Administration of Vornorexant
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Species Analyte Route
Cmax
(ng/mL)

tmax (h)
AUC0–∞
(h·ng/m
L)

t1/2 (h)
Bioavail
ability
(%)

Rat
Vornorex

ant
i.v. – – 230 ± 30 1.0 ± 0.1 –

Oral 60 ± 30 0.5 ± 0.0 180 ± 90 1.0 ± 0.2 7.6

M1 Oral 10 ± 2 1.0 ± 0.0 30 ± 10 1.1 ± 0.1 NC

M3 Oral 20 ± 4 0.5 ± 0.0 40 ± 10 1.2 ± 0.1 NC

Dog
Vornorex

ant
i.v. – –

2060 ±

180
2.7 ± 0.2 –

Oral
1140 ±

150
1.0 ± 0.0

10700 ±

1200
2.5 ± 0.2 58.0

M1 Oral 130 ± 10 2.0 ± 0.0
1570 ±

100
5.2 ± 0.5 NC

M3 Oral 150 ± 10 2.0 ± 0.0
1330 ±

100
4.6 ± 0.4 NC

Data are presented as the mean ± S.D. (n = 3). Intravenous dose: 1 mg/kg in rats and 0.5

mg/kg in dogs. Oral dose: 3 mg/kg in rats and dogs. NC: not calculated.[1]

Experimental Protocols
Detailed methodologies for the key pharmacokinetic experiments are outlined below.

Animal Models
Rat Studies: Male Sprague-Dawley (SD) and Wistar rats were utilized.[1]

Dog Studies: Male beagle dogs were used for pharmacokinetic assessments.[1]

Housing: Animals were maintained under controlled conditions of temperature (24 ± 4°C)

and humidity (50 ± 20%) with a 12-hour light/dark cycle. Food and water were provided ad

libitum.[1]
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Ethical Approval: All animal studies were conducted following approval by the Institutional

Animal Care and Use Committee.[1][3]

Drug Formulation and Administration
Radiolabeled Vornorexant: Two types of [¹⁴C]vornorexant were synthesized to trace cleaved

metabolites: [pyrazole-¹⁴C]vornorexant and [carbonyl-¹⁴C]vornorexant.[1]

Intravenous (IV) Administration: Vornorexant was dissolved in polyethylene glycol 400 for

intravenous administration to rats (1 mg/kg) and dogs (0.5 mg/kg).[1]

Oral (PO) Administration: For oral dosing, vornorexant was suspended in 0.5 w/v%

methylcellulose 400 and administered to rats and dogs at a dose of 3 mg/kg.[1]

Absorption and Excretion Studies
Study Design: Fasting male SD rats and beagle dogs (n=3 per group) were administered a

single oral dose of [¹⁴C]vornorexant (3 mg/kg).[1]

Sample Collection:

Blood/Plasma: Blood samples were collected at specified time points (e.g., 0.083, 0.25,

0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing EDTA-2K and centrifuged to

obtain plasma.[1]

Urine and Feces: Urine was collected at intervals up to 168 hours post-dose. Feces were

collected at 24-hour intervals for the same duration and homogenized with distilled water.

[1]

Analysis: Radioactivity in plasma, urine, and fecal homogenates was measured to determine

absorption and excretion profiles.

Metabolite Profiling and Identification
Sample Collection: Plasma, urine, and feces were collected from rats and dogs after oral

administration of [¹⁴C]vornorexant.[1]
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In Vitro Studies: Cryopreserved hepatocytes from male SD rats, male beagle dogs, and

humans were used to study in vitro metabolism.[1]

Analysis: Metabolite profiling was conducted to identify the major circulating components and

elucidate the metabolic pathways.
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Caption: Workflow of preclinical pharmacokinetic studies of vornorexant.

Proposed Metabolic Pathway of Vornorexant
Caption: Proposed metabolic pathways of vornorexant in animal models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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